methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-thiophen-2-yl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)6-5-10-11-8(6)7-3-2-4-14-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJTWLLKLXNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme Summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Trichloromethyl enone + arylhydrazine hydrochloride, reflux in CHCl3 | Formation of trichloromethyl pyrazole intermediate |
| 2 | Methanol reflux, 16 h | Methanolysis to methyl carboxylate pyrazole |
Suzuki-Miyaura Cross-Coupling
This method introduces the thiophene moiety onto a preformed pyrazole ring bearing a suitable leaving group (e.g., bromide).
Starting material: ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate
Coupling partner: thiophene-2-boronic acid
Catalyst: Pd(PPh₃)₄
Solvent: Degassed DMF/H₂O (3:1)
Temperature: 80 °C
Reaction time: 12 hours
Followed by hydrolysis of ester intermediate with NaOH (2 M) in THF/H₂O (1:1) at 60 °C for 6 hours and acidification to yield the carboxylic acid derivative, which can be methylated to the methyl ester.
Yields: 65–75% with purity >95% confirmed by HPLC.
Condensation of Pyrazole-4-carbaldehyde with Activated Methyl Esters
A related approach involves the condensation of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with methylating agents or esters under basic conditions.
For example, condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide in boiling ethanol under basic conditions yields related pyrazole derivatives with high yields (90%).
Though this exact method targets cyanoacrylamide derivatives, it demonstrates the feasibility of forming pyrazole rings bearing thiophene substituents and carboxylate functionalities via condensation routes.
Reaction Conditions and Optimization
Characterization and Confirmation of Structure
The prepared this compound compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the pyrazole and thiophene protons and carbons, including the methyl ester group resonances.
Infrared (IR) Spectroscopy: Characteristic C=O stretching vibrations around 1680–1700 cm⁻¹ and thiophene ring vibrations at 690–710 cm⁻¹.
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) showing molecular ion peaks consistent with the expected molecular weight.
Single Crystal X-ray Diffraction (SCXRD): Provides definitive structural confirmation, as demonstrated for related pyrazole-thiophene derivatives.
Research Findings and Practical Considerations
Regioselectivity: The nature of hydrazine reagents and reaction conditions critically influence the regioisomer formed, impacting the position of the carboxylate group on the pyrazole ring.
Catalyst and Solvent Effects: Pd-based catalysts and polar aprotic solvents like DMF are essential for efficient cross-coupling reactions introducing thiophene substituents.
Yield Optimization: Increasing equivalents of hydrazine and controlling reaction times and temperatures improve yields and selectivity.
Purification: Silica gel column chromatography with ethyl acetate/hexane mixtures is commonly employed for product isolation and purity enhancement.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Steps | Catalyst/Base | Solvent | Temp & Time | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|---|
| Trichloromethyl Enone Cyclization | Trichloromethyl enone + arylhydrazine HCl | Cyclization + methanolysis | None | CHCl3, MeOH | Reflux, 3+16 h | 37–97 | Regioselective, one-pot | Long reaction time |
| Suzuki-Miyaura Coupling | Pyrazole bromide + thiophene boronic acid | Cross-coupling + hydrolysis | Pd(PPh3)4 | DMF/H2O | 80 °C, 12 h | 65–75 | High purity, scalable | Requires Pd catalyst |
| Aldehyde Condensation | Pyrazole-4-carbaldehyde + 2-cyanoacetamide | Condensation under base | Base (NaOH) | Ethanol | Boiling, 45 min | 90 | High yield, simple | Limited to related derivatives |
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group in the pyrazole ring.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene-2-carboxylic acid.
Reduction: Reduction of the carbonyl group can result in the formation of the corresponding alcohol.
Substitution: Substitution reactions can produce various alkylated derivatives of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate exhibit promising antimicrobial properties. A study evaluated several pyrazole derivatives against multi-drug resistant pathogens, revealing that certain compounds demonstrated significant bactericidal activity.
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Bactericidal |
| 10 | 0.30 | 0.35 | Bacteriostatic |
| 13 | 0.50 | 0.55 | Moderate |
This data suggests that this compound can serve as a lead compound for the development of new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It is believed to inhibit enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in treating inflammatory diseases .
Material Science
Organic Semiconductors and OLEDs
this compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties allow it to be incorporated into materials that exhibit high charge mobility and photoluminescence, essential for efficient OLED performance .
Agricultural Applications
Pesticide Development
The potential of this compound in agricultural chemistry has been explored, particularly as a pesticide or herbicide. Its biological activity against certain pests suggests it could be developed into an effective agricultural chemical .
Case Studies
Synthesis and Characterization
A notable study focused on synthesizing various pyrazole derivatives, including this compound, through microwave-assisted synthesis methods. The results indicated high yields and purity levels, facilitating further biological testing .
Clinical Trials
In clinical settings, derivatives of this compound have been assessed for their efficacy in treating specific diseases. For example, compounds derived from this compound have shown effectiveness in preclinical models for cancer treatment, indicating a pathway towards potential therapeutic applications .
Mechanism of Action
The mechanism by which methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate and analogous pyrazole derivatives:
Electronic and Steric Effects
- Thiophene vs. Phenyl Substituents : The thiophene ring in this compound enhances π-conjugation compared to phenyl-substituted analogs (e.g., 4-bromo/chlorophenyl derivatives), making it favorable for applications in optoelectronics .
- Steric Hindrance : The tert-butyl variant (182.22 g/mol) exhibits significant steric bulk, reducing reactivity in nucleophilic substitutions compared to the thiophene analog .
Key Notes
Safety : Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate requires handling precautions (e.g., eye protection) due to irritant properties .
Synthesis Challenges : Halogenated analogs (e.g., bromo/chlorophenyl) face scalability issues due to reagent availability and purification demands .
Structural Isomerism: Methyl 5-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate demonstrates how minor positional changes (methyl at C5 vs. C3) alter reactivity and applications .
Biological Activity
Methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C10H10N2O2S. It features a pyrazole ring fused with a thiophene moiety, which enhances its chemical reactivity and biological properties. The presence of both methyl and thiophene groups contributes to its versatility in medicinal chemistry and materials science .
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride, followed by esterification with methanol .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing thiophene structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating comparable activity to standard antibiotics .
Anticancer Activity
The compound has been investigated for its anticancer potential. Several studies have reported that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and other cancer cell lines .
A summary of findings related to anticancer activity is presented in the table below:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10.38 | Induces apoptosis via caspase activation |
| Similar Pyrazole Derivative | HCT-116 | 0.48 | Cell cycle arrest at G1 phase |
| Another Pyrazole Compound | U-937 | 0.78 | Increased p53 expression leading to apoptosis |
This data suggests that this compound may serve as a lead compound for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory capabilities. Research indicates that certain pyrazole derivatives can inhibit inflammatory mediators, with IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .
Case Studies
Several case studies highlight the biological activities of this compound and its derivatives:
- Study on Antimicrobial Activity : A series of thiophene-containing pyrazoles were synthesized and tested against various bacterial strains. Results showed effective inhibition, suggesting potential applications in developing new antibiotics .
- Evaluation of Anticancer Properties : In vitro studies demonstrated that this compound induced significant apoptosis in MCF-7 cells, with mechanisms involving caspase activation and cell cycle arrest .
- Anti-inflammatory Research : A comparative study revealed that certain pyrazoles exhibited anti-inflammatory effects through the inhibition of COX enzymes, thus presenting a promising avenue for therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are common synthetic routes for methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging protocols similar to triazole-pyrazole hybrid syntheses. For example, a CuAAC reaction using 5-azido-1H-pyrazole-4-carboxylate derivatives, copper sulfate, sodium ascorbate, and thiophene-containing alkynes in a THF/water solvent system (1:1) at 50°C for 16–72 hours yields the target compound. Purification via flash chromatography (e.g., dichloromethane/methanol gradients) is typical . Alternative routes may involve cyclocondensation of precursors like ethyl acetoacetate with thiophene derivatives, though specific protocols require optimization .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key characterization tools include:
- 1H/13C NMR : Peaks for the pyrazole ring (δ ~13.9 ppm for NH in DMSO-d6), thiophene protons (δ ~7.4–8.2 ppm), and ester methyl groups (δ ~3.8–4.1 ppm) .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1710 cm⁻¹) and pyrazole N-H (~3150 cm⁻¹) .
- Mass Spectrometry : High-resolution FAB or EI-MS confirms molecular ions (e.g., [M+H]+ at m/z 264.1455 for analogous pyrazole esters) .
Advanced Research Questions
Q. How can low yields in CuAAC reactions for this compound be addressed?
- Methodological Answer : Low yields (e.g., 41–66% in triazole-pyrazole syntheses) often arise from competing side reactions or inefficient catalyst systems. Strategies include:
- Catalyst Optimization : Increasing copper sulfate loading (0.2–0.3 equiv) or using alternative catalysts like CuI .
- Solvent Selection : Replacing THF/water with DMF or acetone to improve alkyne solubility .
- Reaction Monitoring : Employing TLC or LC-MS to identify intermediates and terminate reactions at optimal conversion .
Q. What structural modifications enhance the bioactivity of this compound?
- Methodological Answer : Bioactivity can be tuned via:
- Ester Hydrolysis : Converting the methyl ester to a carboxylic acid (using NaOH/EtOH) improves solubility for pharmacological assays .
- Heterocyclic Hybridization : Appending triazole or thiazole moieties (via CuAAC or nucleophilic substitution) enhances interactions with biological targets like enzymes or receptors .
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole 5-position increases metabolic stability .
Q. How do conflicting spectral data for pyrazole derivatives arise, and how should they be resolved?
- Methodological Answer : Contradictions in NMR/IR data may stem from:
- Tautomerism : Pyrazole NH protons can exhibit variable chemical shifts depending on solvent polarity (e.g., DMSO-d6 vs. CDCl₃) .
- Crystallinity : Amorphous vs. crystalline forms may alter melting points (e.g., 122–150°C for triazole-pyrazole hybrids) .
- Resolution : Use high-field NMR (≥400 MHz) and deuterated solvents to minimize signal overlap. Cross-validate with X-ray crystallography if available .
Experimental Design & Data Analysis
Q. What reaction conditions maximize regioselectivity in pyrazole-thiophene coupling?
- Methodological Answer : Regioselectivity in thiophene-pyrazole coupling is influenced by:
- Catalyst System : Pd(PPh₃)₄ or CuI preferentially directs substitution to the thiophene 2-position .
- Temperature : Reactions at 80°C favor kinetic control (meta products), while 120°C shifts to thermodynamic control (para products) .
- Protecting Groups : Using tert-butyl esters minimizes steric hindrance during coupling .
Q. How can computational methods guide the design of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations predict:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
